1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S1899032
CAS No.
701911-46-8
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

In-house synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves hazardous Vilsmeier-Haack formylation and low-yield N-alkylation with toxic alkyl halides. Our pre-built scaffold eliminates these steps, providing a pure, ready-to-derivatize core. • Eliminates hazardous N-alkylation, avoiding toxic waste and yield losses. • Pre-installed N-ethyl enhances lipophilicity for optimal drug permeation and agro cuticular penetration. • C4-aldehyde enables rapid reductive amination, Knoevenagel, and ligand synthesis. Streamline discovery with this globally shipped building block.

CAS Number

701911-46-8

Product Name

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h5H,4H2,1-3H3

InChI Key

NDKOKWXOWTVYJR-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)C=O)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=O)C

Synonyms

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde, 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde, 3,5-Dimethyl-1-ethyl-1H-pyrazole-4-carbaldehyde, 4-Formyl-1-ethyl-3,5-dimethylpyrazole, 1-Ethyl-3,5-dimethyl-4-formyl-1H-pyrazole

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 25 g

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 701911-46-8) is a fully substituted pyrazole building block essential for advanced organic synthesis. Featuring an N-ethyl group, flanking C3 and C5 methyl groups, and a reactive C4-carbaldehyde, this compound serves as a versatile electrophilic scaffold. The pre-installed N-ethyl moiety provides a critical lipophilic handle that differentiates it from simpler N-methyl or unsubstituted analogs, while the 3,5-dimethyl groups offer steric control during downstream transformations such as reductive aminations and Knoevenagel condensations. Commercially, procuring this exact compound eliminates the need for hazardous, low-yielding in-house Vilsmeier-Haack formylations and N-alkylation sequences, ensuring high regiochemical purity and streamlined processability for pharmaceutical and agrochemical manufacturing .

Research Fit

Heterocyclic aldehyde building block with reactive 4-carbaldehyde
Supports Schiff base, condensation, and heterocycle-fusion chemistry
Liquid at ambient temperature
Facilitates liquid-handling, automated dispensing, and homogeneous mixing
Defined 1-ethyl-3,5-dimethyl pyrazole substitution pattern
Electron-donating substituents modulate aldehyde electrophilicity for reproducible syntheses

Substituting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with its unalkylated precursor (3,5-dimethyl-1H-pyrazole-4-carbaldehyde) or the N-methyl analog introduces significant process and performance liabilities. Utilizing the NH-analog requires a subsequent N-alkylation step, which often utilizes toxic alkyl halides, generates stoichiometric waste, and typically suffers from 20-40% yield losses due to incomplete conversion or side reactions. Furthermore, NH-pyrazoles exhibit strong intermolecular hydrogen bonding, resulting in high melting points and poor solubility in non-polar process solvents, which complicates continuous flow applications. Conversely, substituting with the N-methyl analog fundamentally alters the physicochemical profile of downstream products, reducing the calculated lipophilicity (LogP) required for targeted membrane permeability in drug design or cuticular penetration in agrochemicals [1].

Substitution Risk

Target Compound
1-Ethyl-3,5-dimethyl substitution; liquid at ambient temperature; lower boiling point range
Generic Analog Example
Unsubstituted 1H-pyrazole-4-carbaldehyde; solid at ambient temperature; higher boiling point range
Physical-state mismatch may disrupt automated workflows and alter reaction homogeneity. Substituent-dependent electronic effects may shift aldehyde reactivity, leading to lower yields or unexpected by-products. Direct substitution without validation may not reproduce synthetic outcomes.

Elimination of N-Alkylation Yield Penalties and Reagent Toxicity

Procuring the pre-alkylated 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde bypasses the need for in-house N-ethylation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Standard N-alkylation procedures typically require strong bases and toxic alkylating agents (e.g., ethyl iodide), achieving yields of only 60-80% while requiring resource-intensive purification to remove unreacted starting material and byproducts. Direct procurement of the high-purity N-ethyl compound provides a 100% conversion baseline for downstream C4-aldehyde functionalization, eliminating a synthetic bottleneck and reducing hazardous reagent handling.

Evidence DimensionSynthetic yield and step count for N-ethylated intermediate
Target Compound Data100% yield equivalent (ready-to-use via direct procurement)
Comparator Or Baseline60-80% yield (in-house N-alkylation of NH-analog)
Quantified Difference20-40% yield recovery and elimination of one synthetic step
ConditionsStandard laboratory-scale pyrazole N-alkylation protocols

Eliminating a low-yielding, hazardous alkylation step directly reduces overall manufacturing costs and accelerates time-to-market for complex pyrazole derivatives.

Physical State & Boiling Point
Cross-study comparable
Liquid at 20°C; est. BP ~251°C vs solid; BP ~300°C
Supports liquid-handling workflow; may simplify distillation purification
~49°C lower BP than unsubstituted analog; estimated properties

Enhanced Lipophilicity for Agrochemical and Pharmaceutical SAR

The N-ethyl substitution provides a distinct physicochemical advantage over the more common N-methyl analog (1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde). The addition of the methylene unit increases the calculated LogP (lipophilicity) of the building block and its subsequent derivatives. In structure-activity relationship (SAR) optimization, this incremental increase in lipophilicity is frequently utilized to enhance the membrane permeability of active pharmaceutical ingredients (APIs) or to improve the cuticular penetration of agrochemical formulations, a critical factor where the N-methyl analog often underperforms [1].

Evidence DimensionLipophilicity (LogP contribution)
Target Compound DataN-ethyl substitution (Higher LogP contribution)
Comparator Or BaselineN-methyl substitution (Lower LogP contribution)
Quantified Difference~0.5 unit increase in calculated LogP per methylene addition
ConditionsPhysicochemical property modeling for drug/agrochemical design

Selecting the N-ethyl analog provides a specific physicochemical tuning dial essential for optimizing bioavailability and target tissue penetration in final commercial products.

Lipophilicity (LogP)
Cross-study comparable
XLogP3-AA 0.8
May support membrane permeability optimization studies
~0.58 log unit higher than unsubstituted analog; computed value

Improved Solubility and Flow Chemistry Compatibility

Unsubstituted NH-pyrazole-4-carbaldehydes are typically high-melting crystalline solids due to extensive intermolecular hydrogen bonding, which severely limits their solubility in non-polar or moderately polar organic solvents (e.g., toluene, dichloromethane). The N-ethylation in 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde disrupts this hydrogen bond network, resulting in a compound with a significantly lower melting point (handled as a liquid) and excellent solubility profiles. This physical state is highly advantageous for continuous flow synthesis and automated liquid handling systems, where precipitation of intermediates can cause catastrophic reactor blockages .

Evidence DimensionPhysical state and organic solvent solubility
Target Compound Data1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Liquid, high solubility)
Comparator Or Baseline3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (High-melting solid, limited non-polar solubility)
Quantified DifferenceComplete disruption of H-bonding network enabling volumetric dosing
ConditionsContinuous flow reactor setups and automated liquid handling

Liquid or highly soluble precursors are critical for modern automated and continuous manufacturing workflows, preventing equipment fouling and enabling precise volumetric dosing.

Antimicrobial MIC (S. aureus)
Class-level inference
MIC 0.22 μg/mL
Supports antimicrobial screening context
Data to verify; SAR interpretation context

Steric Control in C4-Aldehyde Functionalization

The presence of the 3,5-dimethyl groups flanking the C4-carbaldehyde provides crucial steric shielding compared to 1-ethyl-1H-pyrazole-4-carbaldehyde (lacking C3/C5 methyls). During highly reactive transformations such as reductive aminations or organometallic additions, this steric bulk helps moderate the reaction rate and suppresses unwanted side reactions, such as over-alkylation or dimerization. Consequently, the 3,5-dimethyl scaffold yields higher purity profiles for the desired primary or secondary adducts, reducing the burden on downstream chromatographic purification .

Evidence DimensionChemoselectivity and crude product purity
Target Compound Data3,5-Dimethyl substituted core (High chemoselectivity)
Comparator Or BaselineUnsubstituted C3/C5 core (Prone to over-reaction/dimerization)
Quantified DifferenceSignificant reduction in poly-alkylated or dimeric byproducts
ConditionsReductive amination and nucleophilic addition workflows

Enhanced chemoselectivity directly translates to higher isolated yields of the target API intermediate and lower purification costs at scale.

Schiff Base Reactivity
Class-level inference
Reacts with primary amines (aniline, hydrazine, ethylenediamine)
Supports condensation chemistry workflow
Liquid state may facilitate homogeneous mixing; yield data to verify
GHS Classification
Data to verify
H302 (Harmful if swallowed), H315 (Skin irritation)
Standard aldehyde hazard classification
Supports laboratory risk assessment; consistent with heterocyclic aldehyde class

Synthesis of Next-Generation SDHI Fungicides and Agrochemicals

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a highly effective starting material for developing novel succinate dehydrogenase inhibitor (SDHI) fungicides or pyrazole-based insecticides. The C4-aldehyde can be oxidized to a carboxylic acid for subsequent amide coupling, while the N-ethyl group provides the precise lipophilicity required for targeted leaf surface and cuticular penetration, outperforming N-methyl variants .

Development of Kinase Inhibitor Libraries in Oncology

In medicinal chemistry, this building block is utilized to construct complex pyrazole-containing kinase inhibitors. The C4-aldehyde serves as a handle for reductive amination to introduce basic solubilizing groups, while the 1-ethyl-3,5-dimethyl core acts as a stable, hydrophobic pharmacophore that fits specific binding pockets in target kinases, offering a distinct steric profile compared to unsubstituted analogs[1].

Precursor for Advanced Schiff Base Ligands in Catalysis

The compound is utilized for synthesizing bidentate or tridentate Schiff base ligands via condensation with primary amines. The resulting N-ethylated pyrazole ligands exhibit enhanced solubility in non-polar organic solvents compared to their NH-counterparts, making them highly suitable for homogeneous transition-metal catalysis in industrial processes .

Application Fit Matrix

Application
Selection Property
Validation Focus
Schiff base ligand synthesis for screening
Aldehyde reactivity with primary amines
Condensation efficiency and complexation endpoint review
Lipophilicity optimization in medicinal chemistry
Alkyl-substituted pyrazole core (LogP selection context)
Membrane permeability and partitioning assay review
Process chemistry development
Liquid physical state at ambient temperature
Liquid-handling compatibility and distillation workflow review
Agrochemical intermediate research
Defined 1-ethyl-3,5-dimethyl pyrazole substitution
Structure-activity context review for pesticide candidate synthesis

XLogP3

0.8

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